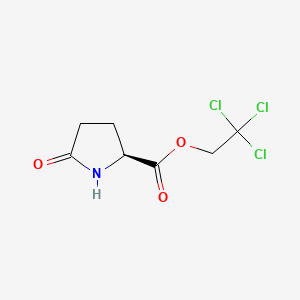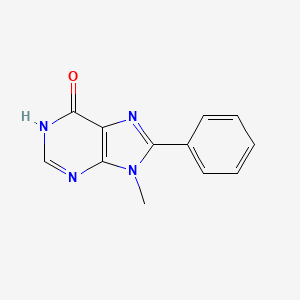
9-methyl-8-phenyl-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 210314 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 210314 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of NSC 210314 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
NSC 210314 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving NSC 210314 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions. Substitution reactions often require catalysts or specific temperature and pressure conditions to achieve the desired product.
Major Products Formed
The major products formed from the reactions of NSC 210314 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
NSC 210314 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.
Medicine: NSC 210314 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease processes.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 210314 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. For example, NSC 210314 may activate or inhibit signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
NSC 210314 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 21371: Known for its inhibitory effects on specific enzymes.
NSC 91855: Studied for its potential in cancer therapy.
NSC 91566: Used as an intermediate in organic synthesis.
Compared to these compounds, NSC 210314 may exhibit distinct properties, such as higher potency, selectivity, or stability, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
32533-55-4 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
9-methyl-8-phenyl-1H-purin-6-one |
InChI |
InChI=1S/C12H10N4O/c1-16-10(8-5-3-2-4-6-8)15-9-11(16)13-7-14-12(9)17/h2-7H,1H3,(H,13,14,17) |
Clave InChI |
CHJWEEZYYPBVBT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC=N2)N=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





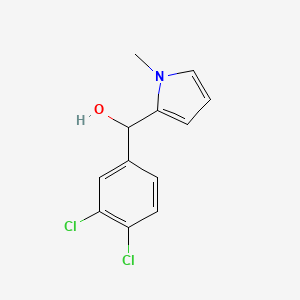
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)

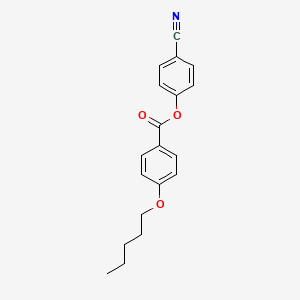

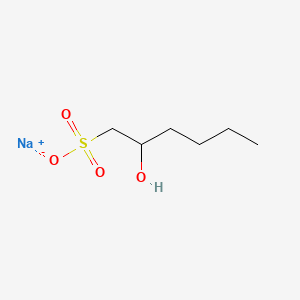


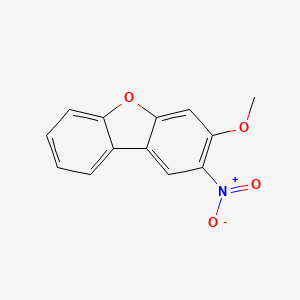
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
